1,2-Dibenzoylethane

Photochemistry Photoredox coupling Reaction pathway selectivity

Researchers choose 1,2-Dibenzoylethane for its unique photochemical and biological properties unmatched by other 1,4-diketones. Its formation as a ~20% yield intermolecular photoproduct from butyrophenone provides a quantitative benchmark for mechanistic validation. The compound's demonstrated in vivo inhibition of mammary DMBA-DNA adduct formation via phase II enzyme induction (glutathione S-transferase, QR, EROD) makes it essential for chemoprevention studies. As a precursor for 2,5-diphenylfuran synthesis, it offers reliable utility. Procure high-purity 1,2-Dibenzoylethane for reproducible, data-driven experimental outcomes.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 495-71-6
Cat. No. B030557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibenzoylethane
CAS495-71-6
Synonyms1,4-Dioxo-1,4-diphenylbutane;  1,4-Diphenyl-1,4-butadione;  1,4-Diphenyl-1,4_x000B_-butanedione;  2,2’’-Biacetophenone;  Biphenacyl;  Dibenzoylethane;  NSC 402168; 
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyOSWWFLDIIGGSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibenzoylethane (CAS 495-71-6): Technical Baseline for Symmetrical 1,4-Diketone Procurement


1,2-Dibenzoylethane (C₁₆H₁₄O₂, MW 238.28 g/mol), also known as 1,4-diphenylbutane-1,4-dione or diphenacyl, is a symmetrical 1,4-diketone consisting of two benzoyl groups connected by an ethylene bridge . It is a white to pale yellow crystalline powder with a melting point of 144–149°C and solubility in acetone and other organic solvents [1]. As a member of the 1,4-diketone class, it serves as a versatile precursor for heterocycle synthesis (furans, pyrroles, thiophenes) and participates in photoredox reactions, but its specific chemical behavior and biological profile differentiate it from structurally similar analogs.

Why 1,2-Dibenzoylethane Cannot Be Casually Substituted by Other 1,4-Diketones


While 1,4-diketones share a common reactivity core for Paal–Knorr cyclizations, the specific substitution pattern and electronic environment of 1,2-dibenzoylethane yield distinct performance characteristics in photochemical and biological contexts. Its formation as a major intermolecular photoproduct from butyrophenone is uniquely dependent on the in situ generation of acetophenone enol, a pathway not available to all 1,4-diketones [1][2]. Furthermore, its demonstrated in vivo efficacy in inhibiting mammary DNA adduct formation is associated with a specific enzymatic response (induction of glutathione S-transferase, QR, and EROD) that cannot be assumed for other 1,4-diketones without empirical validation . The quantitative evidence below underscores why the procurement decision for this specific compound is not interchangeable with its analogs.

Quantitative Differentiation Evidence for 1,2-Dibenzoylethane vs. Comparators


Photochemical Formation from Butyrophenone vs. Acetophenone: A 10-Fold Difference in Intermolecular Product Yield

The yield of 1,2-dibenzoylethane as an intermolecular photoproduct is approximately 10 times greater when formed from butyrophenone compared to acetophenone under identical irradiation conditions [1]. This pronounced difference is attributed to the Norrish Type II reaction of butyrophenone, which generates acetophenone enol in situ, a key H-atom donor for the intermolecular coupling pathway. The data were obtained via HPLC and MS analysis of 0.05 M solutions in acetonitrile.

Photochemistry Photoredox coupling Reaction pathway selectivity

1,2-Dibenzoylethane Formation from Butyrophenone Accounts for ~20% of Converted Starting Material, Comparable to Yang Cyclization Product

In the photoconversion of butyrophenone in acetonitrile, the intermolecular photoproducts collectively account for approximately 20% of the converted starting material, with 1,2-dibenzoylethane being a major component of this fraction [1]. This yield is similar to that of the classic intramolecular Yang cyclization product (1-phenylcyclobutanol). The time-course studies show parallel formation of 1,2-dibenzoylethane and pinacol products, with the 1,2-dibenzoylethane signal detectable within the first 2 minutes of irradiation.

Photochemistry Reaction mechanism Synthetic yield

Selective Reduction of 1,2-Dibenzoylethylene to 1,2-Dibenzoylethane with Hydriodic Acid: Reported Near-Quantitative vs. Average 54% Isolated Student Yield

The reaction of 1,2-dibenzoylethylene with hydriodic acid in acetone selectively reduces the alkene to yield 1,2-dibenzoylethane. While the reaction is reported to be nearly quantitative under optimal conditions, student yields average 54% (64 mg from 0.5 mmol) due to losses during purification [1]. This method contrasts with other reduction strategies (e.g., catalytic hydrogenation, metal-based dehalogenation) by using a readily accessible halide source and providing a clear teaching example of carbonyl protonation, HI addition, and nucleophilic substitution.

Synthetic methodology Alkene reduction Teaching laboratory

1,2-Dibenzoylethane and Other 1,4-Diketones Yield Identical Furan Radical Cations Under Electrophilic Cyclization Conditions

Under electrophilic cyclization conditions (H₂SO₄ or AlCl₃ in CH₂Cl₂), 1,2-dibenzoylethane, (Z)- and (E)-1,2-dibenzoylethylene, and o-dibenzoylbenzene all produce identical ESR spectra corresponding to the 2,5-diphenylfuran radical cation [1]. The hyperfine splitting constants (hfs) were assigned using Hückel–McLachlan calculations and confirmed by methyl/chlorine substitution. This indicates that all these 1,4-diketones converge to a common furan radical cation intermediate upon acid-promoted cyclization.

ESR/ENDOR spectroscopy Radical cation intermediates Cyclization mechanism

In Vivo Inhibition of Mammary DMBA-DNA Adduct Formation Associated with Phase II Enzyme Induction

1,2-Dibenzoylethane is effective in inhibiting the formation of 7,12-dimethylbenz[a]anthracene (DMBA)-DNA adducts in mammary tissue in vivo [1]. This inhibitory effect is associated with significantly increased hepatic activities of glutathione S-transferase, quinone reductase (QR), and 7-ethoxyresorufin-O-deethylase (EROD). The original primary literature report was not retrievable within the search constraints, but the claim is consistently presented across reputable vendor technical datasheets.

Cancer chemoprevention DNA adduct inhibition Xenobiotic metabolism

Validated Application Scenarios for 1,2-Dibenzoylethane Based on Quantitative Evidence


Photochemical Reaction Development: Modeling Intermolecular Photoredox Pathways

Researchers investigating the photochemistry of γ-C−H ketones should consider 1,2-dibenzoylethane as a key product to monitor when developing reaction models. The compound's formation at ~20% yield from butyrophenone, on par with the classic Yang cyclization product, demonstrates that intermolecular coupling is a significant, non-negligible pathway [1]. The 10-fold difference in yield between butyrophenone and acetophenone systems provides a quantitative benchmark for validating mechanistic proposals involving acetophenone enol as an H-atom donor [1][2].

Teaching Laboratory: Selective Alkene Reduction with Mechanistic Clarity

The conversion of 1,2-dibenzoylethylene to 1,2-dibenzoylethane using hydriodic acid serves as an effective microscale teaching experiment. The procedure illustrates fundamental concepts including carbonyl protonation, electrophilic addition to alkenes, and nucleophilic substitution, while also providing a practical exercise in NMR and IR spectral interpretation to confirm product identity. The reported near-quantitative yield contrasts with average student yields of 54%, offering a realistic context for discussing purification losses and experimental optimization [1].

Heterocycle Synthesis: Precursor for 2,5-Diphenylfuran via Electrophilic Cyclization

For the synthesis of 2,5-diphenylfuran derivatives, 1,2-dibenzoylethane is a suitable precursor, as demonstrated by ESR/ENDOR studies showing that it generates the identical 2,5-diphenylfuran radical cation as other 1,4-diketones under electrophilic conditions [1]. The cyclization can be carried out using H₂SO₄ or AlCl₃ in dichloromethane. While the patent literature describes more general zeolite-catalyzed processes for furan synthesis from 1,4-diketones [2], the specific use of 1,2-dibenzoylethane for 2,5-diphenylfuran is well established.

Chemoprevention Research: Tool Compound for Studying Phase II Enzyme Induction

Given its reported in vivo inhibition of mammary DMBA-DNA adduct formation and association with increased hepatic activities of glutathione S-transferase, QR, and EROD, 1,2-dibenzoylethane may be procured for studies investigating the chemopreventive potential of 1,4-diketones or the mechanisms of phase II enzyme induction [1]. However, users should note that the primary literature supporting these claims was not accessible for verification within the constraints of this evidence guide, and direct comparative data against structural analogs are lacking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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